molecular formula C5H2BrNO B1613419 2-Bromofuran-3-carbonitrile CAS No. 921939-06-2

2-Bromofuran-3-carbonitrile

Cat. No.: B1613419
CAS No.: 921939-06-2
M. Wt: 171.98 g/mol
InChI Key: NVOHYBBWRRHLKB-UHFFFAOYSA-N
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Description

2-Bromofuran-3-carbonitrile is a heterocyclic organic compound with the molecular formula C₅H₂BrNO. It is characterized by a furan ring substituted with a bromine atom at the second position and a nitrile group at the third position. This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Synthetic Routes and Reaction Conditions:

    Bromination of Furan-3-carbonitrile: One common method involves the bromination of furan-3-carbonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Palladium-Catalyzed Cross-Coupling: Another method involves the palladium-catalyzed cross-coupling of furan-3-carbonitrile with a brominating agent.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The bromination process is optimized to minimize by-products and maximize yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Future Directions

Furan derivatives, including “2-Bromofuran-3-carbonitrile”, have potential applications in various fields due to their versatile chemical properties . They can be economically synthesized from biomass, offering a sustainable alternative to traditional resources like crude oil . This suggests that the study and application of “this compound” and similar compounds could be a promising direction for future research.

Comparison with Similar Compounds

Uniqueness: 2-Bromofuran-3-carbonitrile is unique due to its balanced reactivity, making it suitable for a wide range of synthetic applications. The bromine atom provides an optimal balance between reactivity and stability, allowing for selective functionalization without excessive side reactions .

Properties

IUPAC Name

2-bromofuran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrNO/c6-5-4(3-7)1-2-8-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOHYBBWRRHLKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640423
Record name 2-Bromofuran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921939-06-2
Record name 2-Bromofuran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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